3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide
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Overview
Description
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted pyrazole ring, an ethylamino group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone, such as 4-chloro-5-methyl-1,3-diketone, under acidic or basic conditions.
Introduction of the ethylamino group: The ethylamino group can be introduced via nucleophilic substitution reactions, where the pyrazole ring is reacted with ethylamine in the presence of a suitable catalyst.
Formation of the methylpropanamide moiety: The final step involves the acylation of the ethylamino group with a suitable acylating agent, such as methylpropanoyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide: Similar structure but lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide: Similar structure but lacks the chloro group on the pyrazole ring.
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(amino)-2-methylpropanamide: Similar structure but lacks the ethyl group on the amino moiety.
Uniqueness
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, as well as the ethylamino group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17ClN4O |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-4-13-10(3,9(12)16)6-15-7(2)8(11)5-14-15/h5,13H,4,6H2,1-3H3,(H2,12,16) |
InChI Key |
UKHFAUNRYDVZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C(=C(C=N1)Cl)C)C(=O)N |
Origin of Product |
United States |
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